molecular formula C20H20N2O7 B11151195 N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine

Cat. No.: B11151195
M. Wt: 400.4 g/mol
InChI Key: YCGNFEPZAFKLKF-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is a complex organic compound with a unique structure that combines elements of furochromen and glycine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine involves multiple steps, starting with the preparation of the furochromen core The furochromen core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl derivatives: These compounds share the furochromen core but differ in their side chains.

    Glycylglycine derivatives: Compounds with similar peptide-like structures but different aromatic moieties.

Uniqueness

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is unique due to its combination of the furochromen core with the glycylglycine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Biological Activity

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is a complex organic compound that exhibits notable biological activities. Its structure combines a furochromenone core with a glycylglycine moiety, which may contribute to its interaction with various biological targets. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C24H23N2O5
  • Molecular Weight : 405.4 g/mol
  • IUPAC Name : this compound

Structural Characteristics

The compound features a unique combination of functional groups that enhance its binding affinity to biological targets. The presence of the furochromenone core is significant for its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit strong antimicrobial effects. For instance, derivatives of furochromenones have shown efficacy against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Similar Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CCandida albicans16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as L929 and A549 have demonstrated varying levels of toxicity. Some derivatives showed no significant cytotoxic effects, while others increased cell viability at specific concentrations.

Table 2: Cytotoxicity Results in L929 Cells

Dose (µM)Cell Viability (%) After 24hCell Viability (%) After 48h
2007768
1009292
507467

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. These interactions can modulate enzymatic activities and influence cellular pathways related to growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of furochromenone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited significant bactericidal activity, suggesting potential for development as new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focusing on cancer cell lines, several derivatives were tested for their ability to inhibit cell growth. The results indicated that some compounds led to increased apoptosis in A549 lung cancer cells, highlighting their potential as anticancer agents.

Properties

Molecular Formula

C20H20N2O7

Molecular Weight

400.4 g/mol

IUPAC Name

2-[[2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H20N2O7/c1-10-9-28-15-6-16-14(5-13(10)15)11(2)12(20(27)29-16)3-4-17(23)21-7-18(24)22-8-19(25)26/h5-6,9H,3-4,7-8H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)

InChI Key

YCGNFEPZAFKLKF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NCC(=O)O)C

Origin of Product

United States

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